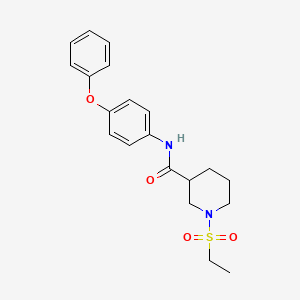![molecular formula C15H17NO4S2 B5323376 2,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5323376.png)
2,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide, also known as DMTS, is a sulfonamide compound that has been widely used in scientific research. It has been found to have potential therapeutic effects in the treatment of various diseases, including cancer and inflammation.
作用機序
The mechanism of action of 2,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide is not fully understood. However, it has been proposed that this compound exerts its anti-tumor and anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation. This compound has been shown to inhibit the activation of NF-κB, thereby suppressing the production of inflammatory cytokines and chemokines and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes in cells.
実験室実験の利点と制限
2,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. This compound has been extensively studied and has a well-established mechanism of action. However, there are also limitations to its use. This compound has low solubility in water and may require the use of organic solvents for experiments. In addition, this compound has not been extensively studied in vivo and its potential side effects are not well understood.
将来の方向性
There are several future directions for the study of 2,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide. Further research is needed to fully understand its mechanism of action and potential therapeutic effects. In addition, studies are needed to determine the optimal dosage and administration of this compound for clinical use. Further studies are also needed to investigate the potential side effects of this compound and its interactions with other drugs. Finally, the development of more water-soluble analogs of this compound may increase its potential for clinical use.
In conclusion, this compound is a sulfonamide compound that has shown potential therapeutic effects in the treatment of various diseases. Its mechanism of action is not fully understood, but it has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. Further research is needed to fully understand its potential therapeutic effects and to determine its optimal dosage and administration for clinical use.
合成法
2,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide can be synthesized through a simple reaction between 2,4-dimethoxybenzenesulfonyl chloride and 2-(methylthio)aniline in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 152-154°C.
科学的研究の応用
2,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic effects. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been found to suppress the production of inflammatory cytokines and chemokines in vitro and in vivo.
特性
IUPAC Name |
2,4-dimethoxy-N-(2-methylsulfanylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-19-11-8-9-15(13(10-11)20-2)22(17,18)16-12-6-4-5-7-14(12)21-3/h4-10,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOXLSGXBHXQCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5323305.png)

![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5323316.png)
![3-(1,3-benzodioxol-5-yl)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acrylamide](/img/structure/B5323327.png)

![N~4~-isopropyl-7-[(4-methyl-4-piperidinyl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine dihydrochloride](/img/structure/B5323344.png)

![5-propyl-3-[(2-pyridinylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5323369.png)
![1-allyl-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5323380.png)
![1-(methoxyacetyl)-4-[(3-methyl-2-pyridinyl)methyl]piperazine hydrochloride](/img/structure/B5323387.png)

![5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-(phenylimino)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5323397.png)
![2-(methylthio)-7-[3-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5323400.png)